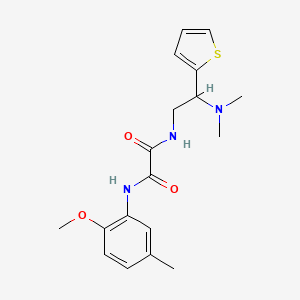

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

This compound is a substituted oxalamide featuring a thiophen-2-yl group and a 2-methoxy-5-methylphenyl moiety linked via a dimethylaminoethyl chain. The oxalamide core is known for its metabolic stability and hydrogen-bonding capacity, which may enhance target binding .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-12-7-8-15(24-4)13(10-12)20-18(23)17(22)19-11-14(21(2)3)16-6-5-9-25-16/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBAWNBABNKXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling through amide bond formation. Key reagents include:

- Coupling Reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide)

- Base : Triethylamine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of functional groups such as dimethylamino and thiophene enhances its potential to modulate biological pathways related to signal transduction and metabolic processes.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. Compounds similar to this compound exhibited significant inhibitory effects, with IC50 values indicating promising anticancer properties. For instance, one derivative showed an IC50 of 27.6 μM against MDA-MB-231 cells, suggesting that modifications in substituents can lead to enhanced activity .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that the introduction of electron-withdrawing groups significantly increased cytotoxicity. Compounds with specific substitutions on the aromatic ring demonstrated varying degrees of inhibition, highlighting the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N1-(dimethylamino)-thiophene derivative | MDA-MB-231 | 27.6 | Anticancer |

| N1-(dimethylamino)-substituted oxalamide | MDA-MB-231 | 21.6 | Anticancer |

| Control (Paclitaxel) | MDA-MB-231 | 10.0 | Anticancer |

Potential Applications

Given its bioactive properties, this compound may have applications in:

- Cancer Therapy : As a potential lead compound for developing new anticancer agents.

- Pharmaceutical Development : As a building block for synthesizing more complex therapeutic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

- Thiophene vs. Aromatic Substituents : The target compound’s thiophen-2-yl group may enhance π-stacking interactions compared to phenyl or indole derivatives (e.g., Compounds 9–10) .

- Synthetic Challenges : While thioamide analogs () achieve yields >80% via straightforward cyclization, oxalamides like S336 require specialized reagents (e.g., ynamides) for efficient thioamide formation .

Table 2: Functional and Metabolic Comparisons

Key Insights :

- Metabolic Stability : Oxalamides (e.g., S336) resist amide hydrolysis in hepatocytes, unlike esters or carbamates . The target compound’s tertiary amine may further slow metabolism via reduced cytochrome P450 interactions.

- Activity Trends: BNM-III-170’s antiviral activity highlights the importance of charged groups (e.g., guanidinium) for target engagement, a feature absent in the target compound but partially mimicked by its dimethylamino group .

Preparation Methods

Reaction Mechanism and Procedure

This method involves two stages:

- Formation of monoamide chloride : Oxalyl chloride reacts with 2-methoxy-5-methylaniline to generate an intermediate acyl chloride.

- Coupling with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine : The intermediate reacts with the secondary amine to yield the target compound.

Example Protocol (Adapted from):

- Step 1 : Add oxalyl chloride (1.2 equiv) dropwise to a cooled (0°C) solution of 2-methoxy-5-methylaniline (1.0 equiv) in anhydrous dichloromethane. Stir for 2 hr under nitrogen.

- Step 2 : Add 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine (1.1 equiv) and triethylamine (2.0 equiv). Warm to room temperature and stir for 12 hr.

- Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (HPLC) | >95% | |

| Reaction Temperature | 0°C → RT |

Diethyl Oxalate-Based Sequential Alkylation

Methodology

Diethyl oxalate serves as a bifunctional electrophile, enabling sequential nucleophilic attack by amines. This method is preferred for scalability and mild conditions.

Example Protocol (Adapted from):

- Step 1 : Reflux diethyl oxalate (1.0 equiv) with 2-methoxy-5-methylaniline (1.0 equiv) in ethanol (3 hr). Isolate the monoethyl oxamate intermediate.

- Step 2 : React the intermediate with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine (1.2 equiv) in toluene at 80°C for 6 hr.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 89% | |

| Yield (Step 2) | 76% | |

| Solvent | Ethanol → Toluene |

Copper-Catalyzed Coupling Approach

Ullmann-Type Reaction

Copper catalysts facilitate C–N bond formation under high-temperature conditions, suitable for sterically hindered amines.

Example Protocol (Adapted from):

- Combine oxalic acid (1.0 equiv), 2-methoxy-5-methylaniline (1.0 equiv), 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine (1.0 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in toluene.

- Reflux at 110°C for 18 hr under nitrogen.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Catalyst | CuI/K₃PO₄ | |

| Temperature | 110°C |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Oxalyl Chloride | 85% | >95% | Moderate | High |

| Diethyl Oxalate | 76% | 90% | High | Low |

| Copper Catalysis | 82% | 88% | Moderate | Medium |

Advantages/Disadvantages:

- Oxalyl Chloride : High purity but requires strict moisture control.

- Diethyl Oxalate : Cost-effective but yields lower due to symmetrical byproducts.

- Copper Catalysis : Robust for hindered amines but generates inorganic waste.

Critical Reaction Parameters

Solvent Selection

Temperature Control

- Low temperatures (0–5°C) minimize side reactions during oxalyl chloride activation.

- Elevated temperatures (80–110°C) accelerate copper-mediated couplings.

Challenges and Optimization Strategies

Byproduct Formation

Symmetrical oxalamides are common byproducts. Strategies to suppress them include:

Purification

- Column chromatography (SiO₂, ethyl acetate/hexane) resolves mono- and di-substituted products.

- Recrystallization from ethanol/water mixtures improves purity.

Q & A

Q. What are the key synthetic pathways for N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, and how is purity validated?

The synthesis typically involves:

- Step 1 : Formation of the oxalamide backbone via reaction of 2-methoxy-5-methylphenylamine with oxalyl chloride under anhydrous conditions .

- Step 2 : Introduction of the dimethylamino-thiophenylethyl group using a nucleophilic substitution reaction with 2-(dimethylamino)-2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., triethylamine) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and recrystallization from ethanol/water mixtures are standard .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 403.15) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Design of Experiments (DOE) : Systematic variation of solvents (e.g., DMF vs. THF), temperatures (25–60°C), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .

- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions in industrial-scale synthesis .

- Catalyst Screening : Palladium-based catalysts improve coupling efficiency in thiophene functionalization .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity (KD) with enzymatic activity assays (e.g., IC₅₀ measurements) .

- Cellular Context : Test in diverse cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

- Metabolite Profiling : LC-MS/MS to rule out off-target effects from metabolic byproducts .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Molecular Dynamics (MD) Simulations : GROMACS to analyze stability of ligand-target complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity using Random Forest algorithms .

Methodological Challenges

Q. How can functional group reactivity (e.g., dimethylamino or thiophene) be leveraged for structural modifications?

- Oxidation : Use KMnO₄ in acidic conditions to convert thiophene to sulfone derivatives, altering electronic properties .

- Reduction : LiAlH₄ reduces amide bonds to amines, enabling prodrug strategies .

- Substitution : Nucleophilic aromatic substitution (e.g., replacing methoxy with amine groups) under microwave-assisted conditions .

Q. What methods assess the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Solubility : Shake-flask method with HPLC quantification in PBS (pH 7.4) .

- Metabolic Stability : Incubation with liver microsomes and LC-MS/MS analysis of parent compound depletion .

- Caco-2 Permeability : Measure apical-to-basolateral transport to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.